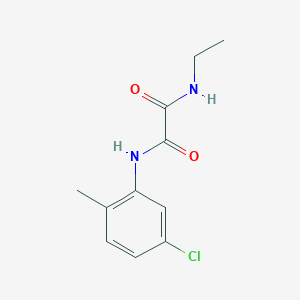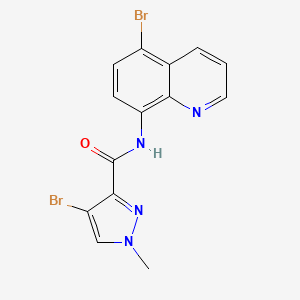![molecular formula C20H24N2O B4705528 N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4705528.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have numerous biochemical and physiological effects.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea acts as a PPARδ agonist, which activates the receptor and leads to the transcription of genes involved in lipid and glucose metabolism. It also increases the expression of genes involved in mitochondrial biogenesis, leading to an increase in energy production and endurance. Additionally, it has been found to have anti-inflammatory effects and can reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects, including increased endurance, improved lipid and glucose metabolism, increased energy production, anti-inflammatory effects, and reduced oxidative stress. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and reduce the expression of genes involved in adipogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea in lab experiments is its specificity for PPARδ, which allows for targeted effects on lipid and glucose metabolism. Additionally, it has been found to have a low toxicity profile and is well-tolerated in animal studies. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides adipose tissue and muscle.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea, including further studies on its effects on endurance and muscle metabolism, as well as its potential applications in metabolic disorders and cancer treatment. Additionally, there is a need for more studies on its long-term safety and potential for off-target effects.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. In sports, it has been found to increase endurance and improve muscle metabolism, making it a potentially useful drug for athletes. In metabolic disorders, it has been found to improve lipid and glucose metabolism, making it a potential treatment for obesity and type 2 diabetes. In cancer treatment, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-13-7-8-17(11-14(13)2)15(3)21-20(23)22-19-10-9-16-5-4-6-18(16)12-19/h7-12,15H,4-6H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGPJXRGIAVMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-isopropylphenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705450.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4705453.png)
![N-(4-bromophenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4705465.png)
![(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B4705471.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705481.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705485.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B4705493.png)
![5-{[(2-furylmethyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4705503.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4705505.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4705508.png)


